L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified. The choice of method depends on the required yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: DTT or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using PCR (polymerase chain reaction) techniques.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- has diverse applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in inhibiting BAX, a pro-apoptotic protein, thus contributing to studies on apoptosis and cell survival.
Medicine: Explored for potential therapeutic applications in diseases where apoptosis regulation is crucial, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of peptide-based drugs and biochemical assays.
Mechanism of Action
The mechanism of action of L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- involves its interaction with the BAX protein. By binding to BAX, this peptide inhibits its pro-apoptotic activity, thereby preventing the initiation of the apoptotic cascade. This interaction is crucial for maintaining cell survival under stress conditions .
Comparison with Similar Compounds
Similar Compounds
L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-: Known for its BAX inhibitory activity.
L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-arginyl-: Similar structure but with arginine instead of lysine, potentially altering its biological activity.
L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-histidyl-: Contains histidine, which may confer different binding properties and biological effects.
Uniqueness
L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- is unique due to its specific sequence and its ability to inhibit BAX, making it a valuable tool in apoptosis research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-[[(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]pentanoyl]amino]hexanoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48N6O8S/c1-16(2)15-21(33-25(38)19(11-14-42-3)31-23(36)17-8-6-13-29-17)26(39)30-18(7-4-5-12-28)24(37)32-20(27(40)41)9-10-22(34)35/h16-21,29H,4-15,28H2,1-3H3,(H,30,39)(H,31,36)(H,32,37)(H,33,38)(H,34,35)(H,40,41)/t17-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQGZEPUTWPXOG-SXYSDOLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48N6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436814 | |
Record name | L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
579492-83-4 | |
Record name | L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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